molecular formula C11H8BrF2NO2 B1414368 Methyl 6-bromo-3-cyano-2-(difluoromethyl)phenylacetate CAS No. 1807161-34-7

Methyl 6-bromo-3-cyano-2-(difluoromethyl)phenylacetate

Cat. No. B1414368
CAS RN: 1807161-34-7
M. Wt: 304.09 g/mol
InChI Key: XJYOWISLEJMJLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-bromo-3-cyano-2-(difluoromethyl)phenylacetate (MBCFMA) is a synthetic organic compound with a wide range of applications in scientific research and lab experiments. It is a derivative of phenylacetic acid and contains a bromine atom and two fluorine atoms, as well as a methyl group and a cyano group. This compound has been extensively studied in recent years due to its unique properties and potential applications. It has been used in various fields, including biochemistry, pharmacology, and medical sciences. In

Scientific Research Applications

Methyl 6-bromo-3-cyano-2-(difluoromethyl)phenylacetate has been used in various scientific research applications, including the synthesis of biologically active compounds and the study of enzyme-catalyzed reactions. It has also been used as a substrate for the synthesis of peptides, such as oxytocin, and as a tool for the study of protein-protein interactions. In addition, this compound has been used in the synthesis of small molecules for drug discovery, as well as in the study of drug metabolism.

Mechanism of Action

The mechanism of action of Methyl 6-bromo-3-cyano-2-(difluoromethyl)phenylacetate is not fully understood. However, it is believed that the cyano group of this compound interacts with the active site of enzymes, which leads to the formation of a covalent bond between the compound and the enzyme. This covalent bond then initiates a series of biochemical reactions that result in the desired effect.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been shown to inhibit the activity of cyclooxygenase-2, which is involved in the synthesis of prostaglandins. In addition, this compound has been shown to inhibit the activity of several other enzymes, including cytochrome P450 enzymes and monoamine oxidase, which are involved in the metabolism of drugs.

Advantages and Limitations for Lab Experiments

Methyl 6-bromo-3-cyano-2-(difluoromethyl)phenylacetate has several advantages for lab experiments. It is relatively easy to synthesize, and it is stable in aqueous solutions. In addition, this compound is non-toxic and has a low solubility in water, which makes it ideal for use in aqueous solutions. However, this compound is also relatively expensive and may require special handling and storage.

Future Directions

Methyl 6-bromo-3-cyano-2-(difluoromethyl)phenylacetate has a wide range of potential applications in scientific research and lab experiments. Future research should focus on the development of new synthesis methods, the identification of new enzyme targets, and the development of new applications for this compound. In addition, further research should focus on the evaluation of the safety and efficacy of this compound in clinical studies. Finally, it is important to continue to explore the potential of this compound in drug discovery and development, as well as in the study of protein-protein interactions.

properties

IUPAC Name

methyl 2-[6-bromo-3-cyano-2-(difluoromethyl)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF2NO2/c1-17-9(16)4-7-8(12)3-2-6(5-15)10(7)11(13)14/h2-3,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJYOWISLEJMJLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=C(C=CC(=C1C(F)F)C#N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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